2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
Overview
Description
2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide is a chemical compound with the CAS Number: 566203-88-1 . It has a molecular weight of 334.18 and its IUPAC name is 2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9Cl2N3O3S/c1-19-11-10(14-5-6-15-11)16-20(17,18)8-4-2-3-7(12)9(8)13/h2-6H,1H3,(H,14,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.18 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Tautomerism and Structural Analysis
- Research by Beuchet et al. (1999) on a related compound, 2,4-Dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, focused on its tautomerism and crystalline forms. This study revealed significant insights into intramolecular hydrogen bonding and intermolecular interactions, which are crucial for crystalline cohesion (Beuchet et al., 1999).
Photodynamic Therapy Applications
- Pişkin et al. (2020) explored a zinc phthalocyanine derivative with benzenesulfonamide groups for photodynamic therapy. This compound demonstrated promising fluorescence properties, high singlet oxygen quantum yield, and potential as a Type II photosensitizer for cancer treatment (Pişkin et al., 2020).
Antifungal Activity
- A study by Gupta and Halve (2015) synthesized novel compounds related to benzenesulfonamides, demonstrating potent antifungal activity against Aspergillus species. This research highlights the significance of structure-activity relationship trends in developing antifungal agents (Gupta & Halve, 2015).
Synthesis of Novel Compounds
- The research by Giubellina et al. (2006) involved the synthesis of novel N-sulfonylaldimines, including compounds similar to 2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. These studies provide valuable insights into the synthesis and potential applications of such compounds in various fields (Giubellina et al., 2006).
Photophysicochemical Properties
- Öncül et al. (2021) synthesized zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. The study focused on the photophysicochemical properties of these compounds, which are critical for applications like photocatalytic processes (Öncül et al., 2021).
Antimycobacterial Activity
- Raval (2009) investigated trisubstituted s-triazines with structural similarities to benzenesulfonamides for antimycobacterial activity. Some compounds exhibited significant inhibition against Mycobacterium tuberculosis, demonstrating their potential in treating tuberculosis (Raval, 2009).
Herbicide Selectivity
- Sweetser et al. (1982) studied the metabolism of chlorsulfuron, a compound structurally related to benzenesulfonamides, in cereal crops. This research provides insight into the selectivity of herbicides for small grains, based on the plant's ability to metabolize the herbicide (Sweetser et al., 1982).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O3S/c1-19-11-10(14-5-6-15-11)16-20(17,18)8-4-2-3-7(12)9(8)13/h2-6H,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSMVCMSUNISFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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